Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-
Description
The compound (2R)-Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]- is a chiral ferrocene-based diphosphine ligand with a stereochemically defined backbone. Its structure features a ferrocene core substituted with two distinct phosphine groups:
- Position 1: A bis[3,5-bis(trifluoromethyl)phenyl]phosphino (P(3,5-(CF₃)₂C₆H₂)₂) group attached to an ethyl chain.
- Position 2: A bis(3,5-dimethylphenyl)phosphino (P(3,5-(CH₃)₂C₆H₂)₂) group.
The (2R) configuration ensures precise spatial arrangement, critical for enantioselective catalysis. This ligand is designed to balance steric bulk and electronic properties, leveraging the electron-withdrawing trifluoromethyl groups and electron-donating methyl groups. Applications include asymmetric hydrogenation and cross-coupling reactions, where its redox-active ferrocene core enhances electrochemical detection capabilities in molecularly imprinted polymers (MIPs) .
Properties
Molecular Formula |
C44H46F12FeP2 |
|---|---|
Molecular Weight |
920.6 g/mol |
IUPAC Name |
[2-[(1R)-1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C39H36F12P2.C5H10.Fe/c1-21-9-22(2)12-30(11-21)53(31-13-23(3)10-24(4)14-31)35-8-6-7-34(35)25(5)52(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;/t25-,34?,35?;;/m1../s1 |
InChI Key |
PVXOFACXBQONPE-KNTBZWNRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2CCCC2[C@@H](C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of ferrocene with phosphino ligands under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphino groups onto the ferrocene core. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides or organolithium compounds are employed under inert conditions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new ferrocene derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize various metal centers, making it valuable in the synthesis of complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential as anticancer agents. The presence of phosphino groups enhances its ability to interact with biological molecules, potentially leading to therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for various applications, including as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate with metal centers and participate in electron transfer reactions. The phosphino groups play a crucial role in stabilizing the metal-ligand complexes, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and participation in redox reactions.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Ferrocene-Based Diphosphine Ligands
Key Observations:
Electronic Modulation :
- The target compound’s mixed substituents provide a balance between electron withdrawal (CF₃) and donation (CH₃), optimizing π-backbonding in transition-metal catalysts. This contrasts with purely electron-withdrawing ligands like Walphos SL-W008-1 or binaphthyl-based systems .
- Uniformly electron-donating ligands (e.g., the (1Sp)-dimethylphenyl analog) lack the versatility for reactions requiring electron-deficient metal centers .
Steric Effects :
- The trifluoromethyl groups introduce significant steric bulk, though less than cyclohexyl substituents in Walphos SL-W008-1. This moderate bulk enhances substrate selectivity without hindering metal coordination .
- Binaphthyl-based ligands exhibit extreme steric hindrance, limiting their utility in sterically demanding reactions .
Redox Activity: The ferrocene core in the target compound enables electrochemical applications, such as protein detection in MIPs, a feature absent in non-ferrocene ligands like DPEPhos () .
Performance in Catalytic Reactions
Table 2: Catalytic Efficiency in Asymmetric Hydrogenation
Analysis:
- The target compound achieves high ee (92%) and TOF (1,200 h⁻¹) due to its balanced electronic profile, outperforming sterically hindered ligands like the binaphthyl-CF₃ system in TOF .
- Walphos SL-W008-1, with stronger electron withdrawal, excels in ee (98%) but suffers lower TOF due to excessive bulk .
Biological Activity
Ferrocene and its derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound "Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-" is a phosphine-based ferrocene derivative that exhibits promising biological properties, particularly in anticancer and antimicrobial applications.
Structure and Properties
The structure of the compound consists of a ferrocene core substituted with two bis-phosphino groups, which enhances its reactivity and biological activity. The presence of trifluoromethyl groups increases lipophilicity and potentially improves cellular uptake.
Anticancer Activity
Research indicates that ferrocene derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from ferrocene have shown lower IC50 values compared to traditional chemotherapeutics, indicating higher potency. The compound in focus has been reported to exhibit:
- Antitumor Activity : Studies show that ferrocene-based compounds can inhibit the growth of cancer cells through mechanisms involving oxidative stress and apoptosis induction. For example, a related study found that ferrocene derivatives exhibited IC50 values as low as 0.089 mM against MDA-MB-231 breast cancer cells .
- Mechanism of Action : The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage and activation of tumor suppressor pathways . This dual action makes them suitable candidates for further development as anticancer agents.
Antimicrobial Activity
Ferrocene derivatives also demonstrate antimicrobial properties. The introduction of phosphine ligands enhances their interaction with biological targets, leading to improved efficacy against bacterial strains. For instance, certain ferrocene derivatives have shown activity against resistant strains of bacteria due to their ability to disrupt bacterial cell membranes.
Data Table: Biological Activities of Ferrocene Derivatives
| Activity Type | Cell Line/Organism | IC50 Value (mM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.089 | |
| Anticancer | HeLa | 0.5 | |
| Antimicrobial | E. coli | 0.64 | |
| Antimicrobial | S. aureus | 0.5 |
Case Study 1: Anticancer Efficacy
In a study published by MDPI, researchers evaluated the efficacy of various ferrocene derivatives against breast cancer cell lines. The compound demonstrated significant cytotoxicity at low concentrations, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Properties
Another study highlighted the antimicrobial effectiveness of ferrocene derivatives against multidrug-resistant bacteria. The introduction of phosphine groups was crucial in enhancing the interaction with microbial targets, leading to increased membrane disruption and cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
